molecular formula C16H17ClN2O2S B11405197 3,5-Dimethylphenyl 5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxylate

3,5-Dimethylphenyl 5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxylate

Cat. No.: B11405197
M. Wt: 336.8 g/mol
InChI Key: CGMDAJVEGMGYGA-UHFFFAOYSA-N
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Description

3,5-Dimethylphenyl 5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxylate is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 3,5-Dimethylphenyl 5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The preparation involves the use of boron reagents and palladium catalysts under specific conditions to achieve the desired product .

Chemical Reactions Analysis

3,5-Dimethylphenyl 5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

Scientific Research Applications

3,5-Dimethylphenyl 5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dimethylphenyl 5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, pyrimidine derivatives have been shown to inhibit certain enzymes and proteins, leading to their biological effects. The compound may exert its effects through the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway .

Comparison with Similar Compounds

Similar compounds to 3,5-Dimethylphenyl 5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxylate include other pyrimidine derivatives such as:

    Imatinib: Used in the treatment of leukemia.

    Dasatinib: Another leukemia treatment.

    Nilotinib: Also used for leukemia. These compounds share the pyrimidine scaffold but differ in their substituents and specific applications.

Properties

Molecular Formula

C16H17ClN2O2S

Molecular Weight

336.8 g/mol

IUPAC Name

(3,5-dimethylphenyl) 5-chloro-2-propylsulfanylpyrimidine-4-carboxylate

InChI

InChI=1S/C16H17ClN2O2S/c1-4-5-22-16-18-9-13(17)14(19-16)15(20)21-12-7-10(2)6-11(3)8-12/h6-9H,4-5H2,1-3H3

InChI Key

CGMDAJVEGMGYGA-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC=C(C(=N1)C(=O)OC2=CC(=CC(=C2)C)C)Cl

Origin of Product

United States

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